2-(1,1-Difluoroethyl)-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-(1,1-Difluoroethyl)-1,3-thiazole-5-carboxylic acid is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a thiazole ring, which is a five-membered ring consisting of both sulfur and nitrogen atoms, and a carboxylic acid functional group. The presence of the difluoroethyl group adds to its chemical uniqueness and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of thiazole derivatives using difluoromethylating agents such as 1,1-difluoroethyl chloride (CH3CF2Cl) under nickel-catalyzed conditions . The reaction conditions often include the use of a base and a solvent like acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure safety and efficiency. The use of non-ozone depleting difluorocarbene reagents has also been explored to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(1,1-Difluoroethyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of difluoroethyl thiazole derivatives.
Reduction: Formation of difluoroethyl thiazole alcohols.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
2-(1,1-Difluoroethyl)-1,3-thiazole-5-carboxylic acid has diverse applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,1-Difluoroethyl)-1,3-thiazole-5-carboxylic acid involves its interaction with molecular targets through its functional groups. The difluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . The thiazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity to various molecular targets.
Comparison with Similar Compounds
- 2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid
- 2-(1,1-Difluoroethyl)-1,3-oxazole-5-carboxylic acid
- 2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonic acid
Comparison: 2-(1,1-Difluoroethyl)-1,3-thiazole-5-carboxylic acid is unique due to the specific positioning of the difluoroethyl group and the carboxylic acid functional group on the thiazole ring. This positioning can influence its reactivity and interaction with other molecules, making it distinct from similar compounds with different substituent positions or functional groups .
Properties
IUPAC Name |
2-(1,1-difluoroethyl)-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO2S/c1-6(7,8)5-9-2-3(12-5)4(10)11/h2H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIUTXSKCKSBGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(S1)C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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